molecular formula C13H19N3O B11784262 4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine

4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine

Cat. No.: B11784262
M. Wt: 233.31 g/mol
InChI Key: IQFQFUYOKGCYCC-UHFFFAOYSA-N
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Description

4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group and a piperidine ring connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Ether Linkage Formation: The piperidine ring is then connected to the pyridine ring via an ether linkage. This step often involves nucleophilic substitution reactions where the hydroxyl group of the piperidine reacts with a halogenated pyridine derivative.

    Amine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropylpiperidin-4-yloxy)pyridine
  • 4-(1-Cyclopropylpiperidin-4-yl)oxybenzene
  • 4-(1-Cyclopropylpiperidin-4-yl)oxypyrimidine

Uniqueness

4-((1-Cyclopropylpiperidin-4-yl)oxy)pyridin-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-(1-cyclopropylpiperidin-4-yl)oxypyridin-3-amine

InChI

InChI=1S/C13H19N3O/c14-12-9-15-6-3-13(12)17-11-4-7-16(8-5-11)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8,14H2

InChI Key

IQFQFUYOKGCYCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)OC3=C(C=NC=C3)N

Origin of Product

United States

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